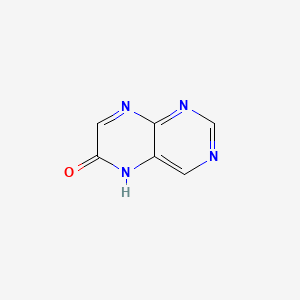

6-Hydroxypteridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-5-2-8-6-4(10-5)1-7-3-9-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPDDKRJOMELAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343560 | |

| Record name | 6-Hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-26-0 | |

| Record name | 6-Hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pteridine Systems: Foundational Research Context for 6 Hydroxypteridine

Historical Perspectives in Pteridine (B1203161) Biochemistry Research

The journey into the world of pteridines began in the late 19th century, with the initial isolation of these compounds from a seemingly humble source: the pigments of butterfly wings. This discovery gave the class of compounds their name, derived from the Greek word "pteron," meaning wing. The first report on the isolation of pteridines from biological materials was published in 1889. capes.gov.br Sir Frederick Gowland Hopkins, a pioneer in the field, conducted early and significant work on these butterfly pigments. pnas.org

However, it wasn't until the mid-20th century that the precise chemical structures of these isolated pteridines were fully elucidated. The structural determination of compounds like xanthopterin (B1683600) and leucopterin (B1674811) in 1940 marked a significant milestone, paving the way for a deeper understanding of their biological roles. researchgate.net This breakthrough spurred further research into the isolation, characterization, and synthesis of a multitude of naturally occurring pteridines. researchgate.net The development of pteridine research can be attributed to efforts in both synthetic chemistry and the isolation of natural products. researchgate.net

Pteridine Structural Classes and Nomenclature in Biochemical Contexts

Pteridines are heterocyclic compounds characterized by a fused ring system composed of a pyrimidine (B1678525) and a pyrazine (B50134) ring. biologists.comnih.gov The International Union of Pure and Applied Chemistry (IUPAC) provides the standardized numbering system for this bicyclic structure. researchgate.net

Within the broad family of pteridines, two principal structural classes are of major biochemical importance: pterins and lumazines .

Pterins are derivatives of 2-amino-4-hydroxypteridine. This core structure is often referred to simply as "pterin." researchgate.netrhea-db.org

Lumazines are based on the 2,4-dihydroxypteridine structure. researchgate.net

The nomenclature of these compounds often includes prefixes such as "dihydro-" and "tetrahydro-" to denote the reduction state of the pteridine ring, a common feature in their biologically active forms. researchgate.net For instance, tetrahydrobiopterin (B1682763) is a crucial reduced pterin (B48896) that functions as a cofactor in numerous enzymatic reactions. google.com

Pterins can be further categorized into conjugated and unconjugated forms. Conjugated pterins, like folic acid, possess a para-aminobenzoic acid and glutamate (B1630785) moieties attached to the pteridine ring system. mdpi.com Unconjugated pterins, such as biopterin (B10759762) and neopterin (B1670844), lack this side chain. mdpi.com

The position of substituents on the pteridine ring is critical to their function and nomenclature. For example, most naturally occurring and biologically significant pterin derivatives are substituted at the 6-position of the ring. mdpi.com

Global Significance of Pteridine Research in Biological Systems

The study of pteridines has far-reaching implications across various domains of biology and medicine. These compounds are integral to a multitude of fundamental biological processes.

Enzymatic Cofactors: One of the most critical roles of pteridines is as cofactors for a wide array of enzymes. Tetrahydrobiopterin (BH4), a reduced pterin, is an essential cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. capes.gov.br It also plays a vital role in the function of nitric oxide synthases. google.com

Pigmentation: As their name suggests, pteridines are responsible for the vibrant yellow, orange, and red colors observed in many insects, particularly in the wings of butterflies and the eyes of flies like Drosophila melanogaster. biologists.comresearchgate.net

Biosynthesis: Pteridines are precursors in the biosynthesis of other essential molecules. For instance, they are involved in the synthesis of riboflavin (B1680620) (vitamin B2). The biosynthesis of pterins themselves originates from guanosine (B1672433) triphosphate (GTP). smolecule.com

Immune Response and Disease Markers: Certain pteridines, such as neopterin, are recognized as important markers of cellular immune activation. capes.gov.br Elevated levels of specific pteridines have been associated with various diseases, including cancer and neurodegenerative disorders. tandfonline.com

The diverse pharmacological activities attributed to pteridine systems have made them a subject of intense interest in medicinal chemistry, with research exploring their potential as anti-inflammatory, anti-tumor, and antimicrobial agents. biologists.com

Scope of 6-Hydroxypteridine within Pteridine Scientific Inquiry

Within the vast family of pteridines, this compound holds a specific and noteworthy position in scientific research. While not as ubiquitously recognized as some of its more complex derivatives, it serves as a key intermediate and a subject of study in its own right.

Chemical Synthesis and Degradation: The synthesis of this compound and its derivatives is a topic of ongoing research, often involving the condensation of 4,5-diaminopyrimidines with various reagents. mdpi.commdpi.com Studies have also investigated the degradation of this compound under different conditions, such as treatment with acid and alkali, which can lead to the formation of other pyrimidine derivatives. researchgate.netnih.gov For instance, boiling solutions of this compound buffered between pH 6 and 10 can degrade it to 4,5-diaminopyrimidine (B145471). nih.gov

Enzymatic Reactions: this compound and its derivatives are involved in various enzymatic reactions. Notably, some substituted 6-hydroxypteridines have been studied in the context of xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism. nih.govworthington-biochem.com For example, 2-amino-4-hydroxy-6-formylpteridine, a derivative of this compound, is known to be an inhibitor of xanthine oxidase. Research has also explored the exceptional behavior of this compound in certain enzymatic reactions involving pteridines. pnas.org

Precursor in Biosynthesis: this compound derivatives, such as 6-hydroxymethylpteridine and 6-formylpteridine, are recognized as important precursors in the biosynthesis of folic acid. researchgate.net The enzymatic conversion of these simpler pteridines is a critical step in the formation of this essential vitamin.

Interactive Data Tables

Table 1: Key Pteridine Compounds and their Significance

| Compound Name | Structural Class | Key Biological Role/Significance |

| Pterin | Pterin | Parent compound of the pterin class. rhea-db.org |

| Lumazine (B192210) | Lumazine | Parent compound of the lumazine class. researchgate.net |

| This compound | Pterin | Intermediate in synthesis and degradation studies; involved in enzymatic reactions. pnas.orgresearchgate.netnih.gov |

| Xanthopterin | Pterin | Butterfly wing pigment; early discovered pteridine. researchgate.net |

| Leucopterin | Pterin | Butterfly wing pigment; early discovered pteridine. researchgate.net |

| Tetrahydrobiopterin | Reduced Pterin | Essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. capes.gov.brgoogle.com |

| Neopterin | Pterin | Marker of cellular immune activation. capes.gov.br |

| Folic Acid | Conjugated Pterin | Essential vitamin (B9) involved in one-carbon transfer reactions. mdpi.com |

| Riboflavin | Flavin (related to pteridines) | Vitamin B2, involved in various metabolic pathways. |

Elucidating the Biosynthesis and Metabolic Intermediacy of 6 Hydroxypteridine

Guanosine (B1672433) Triphosphate (GTP) as a Universal Pteridine (B1203161) Precursor in Biosynthesis

Guanosine-5'-triphosphate (GTP), a purine (B94841) nucleoside triphosphate, serves as the fundamental building block for the biosynthesis of pteridines in all organisms. nih.govhmdb.ca Pteridines are a class of heterocyclic compounds that includes essential molecules like folates and biopterin (B10759762). wikipedia.org The biosynthetic pathway initiates with GTP and proceeds through a series of enzymatic reactions to generate the diverse array of pteridine derivatives. nih.govresearchgate.net This process is critical for numerous biological functions, as pteridines act as cofactors for a variety of enzymes involved in amino acid metabolism, neurotransmitter synthesis, and other vital cellular processes. researchgate.netsci-hub.se The initial and rate-limiting step in this pathway is the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate, a reaction catalyzed by the enzyme GTP cyclohydrolase I. researchgate.netnih.govwikipedia.org This establishes GTP as the universal and indispensable precursor for the entire family of pteridine compounds. nih.govcapes.gov.br

Pathways Leading to Pterin (B48896) Nucleus Formation

The formation of the characteristic pterin nucleus from GTP is a complex, multi-step enzymatic process. The inaugural and rate-limiting enzyme in this pathway is GTP cyclohydrolase I (GTPCH), which catalyzes the conversion of GTP into 7,8-dihydroneopterin triphosphate (7,8-DHNP-3'-TP). nih.govwikipedia.org This transformation involves a sophisticated ring expansion mechanism. acs.org

Following the action of GTPCH, the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS) plays a crucial role. PTPS converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin (PTP). taylorandfrancis.comwikipedia.orguniprot.org This reaction is a key step in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4). taylorandfrancis.com

From 6-pyruvoyltetrahydropterin, the pathway can branch. For instance, sepiapterin (B94604) reductase, an enzyme belonging to the aldo-keto reductase group, catalyzes the final steps in the synthesis of tetrahydrobiopterin. wikipedia.orggenecards.orgnih.gov It is involved in both the de novo and salvage pathways of BH4 biosynthesis. nih.gov

The pteridine ring can exist in different oxidation states: the fully oxidized form, the semi-reduced dihydro form, and the fully-reduced tetrahydro form. wikipedia.orgnih.gov During biosynthesis, pterins are typically in a dihydro form, which is then enzymatically reduced to the biologically active tetrahydro form. nih.gov

Enzymatic Transformations in Pteridine Biosynthesis Relevant to Hydroxypteridines

Xanthine (B1682287) dehydrogenase (XDH) is a key enzyme that catalyzes the hydroxylation of various heterocyclic compounds, including purines and pterins. nih.gov In the context of pteridine metabolism, XDH is responsible for the conversion of pterin to isoxanthopterin (B600526) by hydroxylating the 7-position of the pteridine ring. mdpi.comnih.gov This enzyme can also hydroxylate the 6-position of the pteridine ring, suggesting the involvement of different isozymes in these distinct reactions. mdpi.com Mutations in the gene encoding XDH, known as rosy in Drosophila melanogaster, lead to a lack of isoxanthopterin and reduced levels of other pterin pigments like drosopterin. royalsocietypublishing.org The enzyme can exist in two forms: a dehydrogenase form (XDH) and an oxidase form (XO), with the conversion between these forms being a significant aspect of its regulation and function. escholarship.orgwikipedia.orgebi.ac.uk

Dihydropterin oxidase is an enzyme that catalyzes the oxidation of 7,8-dihydropteridines to their fully oxidized forms. nih.govnih.gov This enzyme plays a crucial role in the biosynthesis of isoxanthopterin by converting 7,8-dihydropterin (B103510) to pterin, which is then acted upon by xanthine dehydrogenase. mdpi.comnih.gov Dihydropterin oxidase can utilize a variety of 7,8-dihydropteridine (B8742004) compounds as substrates, including 7,8-dihydropterin, 6-lactoyl-7,8-dihydropterin, and 7,8-dihydrobiopterin. nih.gov In Drosophila melanogaster, the gene little isoxanthopterin (lix) is the structural gene for dihydropterin oxidase, and mutations in this gene result in undetectable enzyme activity. royalsocietypublishing.orgnih.gov

Role of Xanthine Dehydrogenase in Hydroxylation Events

Metabolic Interconversions and Branching Pathways of Hydroxypteridines

The metabolism of hydroxypteridines involves a network of interconversions and branching pathways, leading to a variety of pteridine derivatives. A key intermediate, 6-pyruvoyltetrahydropterin, serves as a branch point for the synthesis of several compounds, including tetrahydrobiopterin and the yellow pigment sepiapterin. mdpi.com

One significant pathway involves the conversion of 7,8-dihydropterin. This compound can be oxidized to pterin by dihydropterin oxidase. mdpi.com Pterin can then be hydroxylated at position 7 by xanthine dehydrogenase to form isoxanthopterin. mdpi.com Alternatively, xanthine dehydrogenase can hydroxylate 7,8-dihydropterin at position 6. mdpi.com

Another important branch leads to the formation of tetrahydrobiopterin (BH4). This can occur via a de novo pathway starting from 6-pyruvoyltetrahydropterin or through a salvage pathway from sepiapterin. nih.govmdpi.com Sepiapterin reductase is a key enzyme in both these routes, converting sepiapterin to 7,8-dihydrobiopterin in the salvage pathway. mdpi.com 7,8-Dihydrobiopterin can then be reduced to the active cofactor BH4 by dihydrofolate reductase or oxidized to biopterin by dihydropterin oxidase. mdpi.com

Furthermore, 7-hydroxypteridine can be isomerized to 6-hydroxypteridine under acidic conditions. researchgate.net this compound itself can undergo disproportionation to yield 6,7-dihydroxypteridine and 7,8-dihydro-6-hydroxypteridine. researchgate.net These reactions highlight the complex chemical transformations that hydroxypteridines can undergo.

This compound as a Metabolic Product or Intermediate

This compound is a known metabolic product and intermediate in pteridine pathways. It can be formed through the enzymatic action of xanthine dehydrogenase, which can hydroxylate the 6-position of the pteridine ring. mdpi.com Additionally, it can be produced through the non-enzymatic isomerization of 7-hydroxypteridine in acidic conditions. researchgate.net

The compound 7,8-dihydro-6-hydroxypteridine is an unambiguously synthesized intermediate. anu.edu.au The synthesis of 7,8-dihydro-6-hydroxypteridines can be achieved through the condensation of 4-chloro-5-nitropyrimidines with an α-amino-acid ester, followed by reduction. researchgate.net

Furthermore, this compound can be degraded to 4,5-diaminopyrimidine (B145471) under specific buffered conditions. researchgate.net It also reacts with hydroxylamine (B1172632) to form 7-amino-6-hydroxypteridine. researchgate.net These reactions demonstrate its role as a reactive intermediate in the complex web of pteridine metabolism.

Contextualization within Folate-Dependent Metabolism Research

This compound is a pteridine derivative that plays a role in folate metabolism. Folates are a class of water-soluble B vitamins, with folic acid being the synthetic form, that are essential for a variety of metabolic processes. nih.govekb.eg The basic structure of folates consists of a 2-amino-4-hydroxypteridine ring linked to a p-aminobenzoyl moiety, which is in turn attached to one or more glutamate (B1630785) residues. nih.govnih.gov The metabolically active forms are the reduced tetrahydrofolates, which act as coenzymes in one-carbon transfer reactions crucial for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine). ekb.egfao.org

Folate-dependent one-carbon metabolism is compartmentalized within the cell, with parallel pathways in the cytoplasm and mitochondria. nih.gov These pathways are interconnected and essential for providing the one-carbon units necessary for major biosynthetic processes. researchgate.net The stability of folate molecules is a significant factor in their metabolic function. Reduced folates, such as dihydrofolate (DHF) and tetrahydrofolate (THF), are chemically unstable and susceptible to oxidative cleavage. nih.govfao.org This instability can lead to the formation of pteridine and p-aminobenzoylglutamate fragments, which lack biological activity. fao.org

The study of pteridine derivatives like this compound is important for understanding both the normal functioning of folate metabolism and the mechanisms of action of antifolate drugs. who.intresearchgate.net Research in this area also investigates the consequences of enzymatic damage to folates and the cellular repair and recycling mechanisms that have evolved to counteract this damage. frontiersin.org

Detailed Research Findings

Research has shown that this compound can be formed from the degradation of folate molecules. For instance, the oxidative cleavage of dihydrofolate can yield 6-formyl-dihydropterin, which can be further metabolized. nih.gov In some organisms, pteridine derivatives are known to accumulate under certain metabolic conditions or in specific genetic mutants. For example, in Drosophila melanogaster, mutations affecting the enzyme xanthine dehydrogenase lead to the accumulation of 2-amino-4-hydroxypteridine. pnas.org

Enzymatic studies have identified specific enzymes that metabolize this compound and related compounds. Mammalian liver xanthine oxidase and aldehyde oxidase can oxidize a variety of pteridine derivatives. nih.gov For instance, rat liver xanthine oxidase can oxidize 4-hydroxypteridine to 2,4,7-trihydroxypteridine. nih.gov

A key area of research has been the role of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (FolK) in recycling pterin cleavage products. frontiersin.org Studies in Escherichia coli have provided evidence that the enzyme ketopantoate hydroxymethyltransferase (PanB) can cleave 5,10-methylenetetrahydrofolate, a key intermediate in folate metabolism, as a side reaction. This cleavage results in a pterin product, and the FolK enzyme is involved in recycling this product back into the folate biosynthesis pathway. Overexpression of PanB in E. coli leads to the accumulation of 6-hydroxymethylpterin, a derivative of this compound. frontiersin.org

These findings highlight the intricate nature of folate metabolism and the importance of salvage pathways for maintaining the cellular pool of active folate coenzymes. The intermediacy of compounds like this compound underscores the dynamic and regulated processes that ensure the fidelity of one-carbon metabolism.

Synthetic Methodologies for 6 Hydroxypteridine and Its Advanced Derivatives

De Novo Synthetic Approaches to Pteridine (B1203161) Skeletons

The construction of the fundamental pteridine ring system, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, is most commonly achieved through condensation reactions that bring together a pyrimidine-based fragment with a two-carbon unit.

A primary and versatile method for constructing the pteridine skeleton involves the condensation of 5,6-diaminopyrimidines with α-dicarbonyl compounds. This approach, known as the Timmis synthesis, is a regioselective process where sugar phenylhydrazones can be condensed with 5,6-diaminopyrimidines under mildly acidic conditions to yield 6-substituted pterins. orientjchem.org The reaction of 4-chloro-5-nitropyrimidines with an α-amino-acid ester produces 5-nitro-4-pyrimidylaminoacetic acid esters. researchgate.net Subsequent reduction of the nitro group to an amino group, followed by cyclization through the loss of an alcohol, provides an unambiguous route to 7,8-dihydro-6-hydroxypteridines. researchgate.net

Another established method is the Isay cyclocondensation, which is effective for preparing 6,7-functionalised pteridines. strath.ac.uk The general principle relies on the reaction between a 5,6-diaminopyrimidine and a suitable 1,2-dicarbonyl compound or its equivalent. The nature of the substituents on both the pyrimidine and the dicarbonyl component dictates the final substitution pattern of the resulting pteridine.

A different strategy involves the reaction of amino pyrimidines with various aldehydes and hydrogen cyanide. This is followed by a dehydration reaction and subsequent cyclization using a base like sodium methoxide, which proceeds through a cyanoamine intermediate to form pteridine derivatives. orientjchem.org

| Starting Materials | Reaction Type | Key Intermediates/Reagents | Product Type |

| 5,6-Diaminopyrimidine & Sugar Phenylhydrazone | Condensation (Timmis) | Mildly acidic conditions | 6-Substituted Pterins orientjchem.org |

| 4-Chloro-5-nitropyrimidine & α-Amino-acid ester | Condensation/Cyclization | Reduction of nitro group | 7,8-Dihydro-6-hydroxypteridines researchgate.net |

| Amino Pyrimidine & Aldehyde/HCN | Condensation/Cyclization | Sodium methoxide, Cyanoamine intermediate | Pteridine derivatives orientjchem.org |

Targeted Synthesis of 6-Substituted Pteridine Derivatives

Directly introducing or modifying substituents at the 6-position is crucial for creating analogs of naturally occurring pterins or for developing new bioactive molecules. A common precursor for these syntheses is a pteridine bearing a reactive group at the C6 position, such as a formyl (aldehyde) group.

Methods have been developed for the synthesis of polyfunctional 6-substituted pteridines starting from the corresponding 6-aldehydes. nih.gov Wittig reactions, in particular, have been successfully applied to 2-thioalkyl-6-formylpteridines to introduce alkene functionalities. nih.gov These alkenes can serve as handles for further chemical transformations. Other functional groups, including esters, ketones, amides, and nitriles, can also be introduced starting from the versatile 6-formylpteridine intermediate. nih.gov

Another powerful approach involves the reaction of pteridine N-oxides. For instance, 2-amino-4-butoxypteridine 8-oxide can be regioselectively prepared. Reaction of this N-oxide with Grignard reagents or organolithium compounds, followed by deoxygenation, can lead to the formation of 6-substituted pteridines. researchgate.net

Functional Group Interconversions at the 6-Position

Once a substituent is in place at the C6-position, it can be chemically altered to generate a variety of other functional groups, expanding the range of accessible derivatives.

The oxidation of a 6-hydroxyalkyl side chain is a key transformation. Alcohol-selective oxidation of 6-(1'-hydroxyalkyl)pteridines can be achieved with high efficiency using ruthenium(IV)-based catalysts, yielding 6-acylpteridines. researchgate.net Periodate oxidation of 6-(1,2,3-trihydroxypropyl)pteridine derivatives effectively cleaves the diol to produce pteridine-6-carboxaldehydes. researchgate.net These aldehydes are valuable intermediates that can be further oxidized to the corresponding pteridine-6-carboxylic acids. researchgate.netuomustansiriyah.edu.iq The photochemical degradation of sepiapterin (B94604), which has a 6-lactoyl side chain, also yields pterin-6-carboxylic acid. researchgate.net

| Starting Material | Oxidizing Agent/Method | Product | Reference |

| 6-(1'-Hydroxyalkyl)pteridine | Ruthenium(IV) catalyst | 6-Acylpteridine | researchgate.net |

| 6-(1,2,3-Trihydroxypropyl)pteridine | Periodate | Pteridine-6-carboxaldehyde | researchgate.net |

| Pteridine-6-carboxaldehyde | Further Oxidation | Pteridine-6-carboxylic acid | researchgate.net |

| Sepiapterin | Photochemical degradation | Pterin-6-carboxylic acid | researchgate.net |

Reduction reactions can target either the pteridine ring system or the C6 side chain. The reduction of the pteridine ring is a common reaction, and the outcome is heavily influenced by the position of hydroxyl groups. anu.edu.au For 6-hydroxypteridines, reduction with agents like sodium amalgam typically yields 7,8-dihydro-6-hydroxypteridines. anu.edu.au Catalytic hydrogenation over palladium, platinum, or Raney nickel, as well as chemical reduction with potassium borohydride (B1222165) or sodium dithionite, can also be employed to produce dihydro- or tetrahydropteridines, depending on the substrate and conditions. anu.edu.auuni-greifswald.de The pteridine reductase enzyme PruA, for example, catalyzes the NADPH-dependent reduction of dihydropterins to their tetrahydro forms. researchgate.netnih.gov

Side chain reduction is also synthetically useful. For example, pteridine-6-carboxaldehydes can be reduced to form 6-hydroxymethyl derivatives. researchgate.net Similarly, 6-acylpteridines can be partially reduced to afford 6-acyl-7,8-dihydropteridine derivatives. researchgate.net

| Substrate | Reducing Agent/Catalyst | Product | Key Outcome |

| 6-Hydroxypteridine | Sodium amalgam | 7,8-Dihydro-6-hydroxypteridine | Ring reduction anu.edu.au |

| Hydroxypteridines | Catalytic Hydrogenation (Pd, Pt, Ni) | Dihydro- or Tetrahydropteridines | Ring reduction anu.edu.auuni-greifswald.de |

| Pteridine-6-carboxaldehyde | Reduction (e.g., NaBH₄) | 6-Hydroxymethylpteridine | Side chain reduction researchgate.net |

| 6-Acylpteridine | Partial Reduction | 6-Acyl-7,8-dihydropteridine | Ring reduction researchgate.net |

Oxidation of Hydroxyalkyl Pteridines to Acyl and Carboxylic Acid Derivatives

Regioselective Derivatization Strategies for this compound

Achieving regioselectivity—the ability to react at one specific position when multiple reactive sites are available—is critical in the complex chemistry of pteridines. For this compound, which exists in its tautomeric 6-pteridinone form, derivatization must be carefully controlled.

One strategy involves the use of triflate chemistry. Pterin (B48896) can be converted into a 6-triflate derivative (pterin 6-trifluoromethanesulfonate). researchgate.net This highly reactive triflate group can then be displaced by various nucleophiles to introduce new substituents specifically at the 6-position. researchgate.net This method provides a powerful route to 6-substituted pterins that might be difficult to access through direct condensation approaches. researchgate.net

Another approach to control reactivity is through the use of protecting groups. For example, in related heterocyclic systems like indazoles, regioselective protection at one nitrogen atom allows for directed lithiation and subsequent reaction with electrophiles at a specific carbon atom. nih.gov While not directly on this compound, this principle of using directing groups is applicable to achieving regioselectivity in complex heterocyclic syntheses.

Synthesis of Specific Pteridine Analogs Relevant to Biochemical Pathways

The synthesis of specific pteridine analogs that are integral to various biochemical pathways is a cornerstone of medicinal chemistry and biochemical research. These synthetic efforts provide essential tools for studying enzyme mechanisms, developing diagnostic markers, and designing therapeutic agents. Key pteridine analogs of interest include neopterin (B1670844), biopterin (B10759762), monapterin, lumazine (B192210), and folic acid, each with unique roles in biological systems.

The general synthetic strategies often involve the condensation of a substituted pyrimidine with a side-chain precursor. One of the classical methods is the Viscontini reaction, which typically involves the reaction of a 2,5,6-triaminopyrimidin-4-one with a sugar-derived phenylhydrazone under acidic conditions. mdpi.com This method achieves regioselectivity through an Amadori rearrangement, which provides a ketone for the initial nucleophilic attack by the more reactive C5 amino group of the pyrimidine. mdpi.com Another significant approach is the Taylor synthesis, which proceeds from pyrazine ortho-amino nitriles followed by cyclization with guanidine. nih.gov

Neopterin and its Derivatives

Neopterin, a catabolite of guanosine (B1672433) triphosphate (GTP), is a well-established biomarker for the activation of the cellular immune system. nih.govcreative-diagnostics.com Its synthesis and the preparation of its derivatives are crucial for developing diagnostic assays and for research into its biological functions. The biosynthesis of neopterin involves the enzymatic conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate, which is then dephosphorylated. nih.govhogrefe.com

Chemical synthesis of neopterin can be achieved through methods like the Viscontini reaction. For instance, D-neopterin has been synthesized by the condensation of 2,5,6-triamino-4-hydroxypyrimidine with D-arabinose phenylhydrazone. mdpi.com Modifications to the synthetic route can yield various derivatives. For example, protecting the 2-amino group of neopterin allows for selective reactions on the primary hydroxyl group of the side chain, enabling the synthesis of analogs with modified biological activity or for use in immunoassays. google.com

Table 1: Synthesis of Neopterin Analogs

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5,6-Triamino-4-hydroxypyrimidine | D-Arabinose phenylhydrazone | D-Neopterin | - | mdpi.com |

| Neopterin | Acetic anhydride, Pyridine | Acetylated neopterin derivatives | - | google.com |

| 2-Amino-6-(chloromethyl)pteridin-4(3H)-one | Various nucleophiles | 6-Substituted neopterin analogs | - | mdpi.com |

Yields are not always reported in the literature and can vary based on specific reaction conditions.

Biopterin and its Analogs

Biopterin, specifically its reduced form tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters and for nitric oxide synthases. google.com The synthesis of biopterin and its analogs is of high interest for treating disorders related to its deficiency.

Synthetic analogs with modified side chains, such as 6-alkoxymethyl-substituted tetrahydrobiopterins, have been prepared using the Taylor method. nih.gov This involves the cyclization of pyrazine ortho-amino nitriles with guanidine, followed by hydrolysis and catalytic hydrogenation. nih.gov

Table 2: Synthesis of Biopterin and its Analogs

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4,5-Triamino-6-hydroxypyrimidine | 5-Deoxy-L-arabinosone | Biopterin (and 7-isomer) | ~37 | google.com |

| [U-14C]GTP | GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, Sepiapterin reductase | 6R-[U-14C]Tetrahydrobiopterin | >60 | nih.gov |

| Pyrazine ortho-amino nitriles | Guanidine, NaOH, Pt/TFA | 6-Alkoxymethyl-tetrahydrobiopterin analogs | - | nih.gov |

Yields can vary significantly based on the specific analog and reaction conditions.

Monapterin and its Derivatives

Monapterin is another pterin with a hydroxylated side chain that is relevant in certain biological systems. The synthesis of optically active monapterin, along with its di- and tetrahydro derivatives, has been achieved from L-xylose. researchgate.net

A key synthetic route involves the condensation of L-xylose with phenylhydrazine (B124118) to form L-xylose phenylhydrazone, which is then reacted with 2,5,6-triaminopyrimidine-4(1H)-one. researchgate.net The initial condensation to form the hydrazone proceeds in high yield (99%). researchgate.net Subsequent cyclization and oxidation furnish monapterin. The dihydromonapterin can be obtained through selective hydrogenation of monapterin using a Raney® Ni catalyst, with reported yields as high as 88%. researchgate.net Further hydrogenation over palladium on carbon can produce tetrahydromonapterin. researchgate.net An alternative route to avoid over-reduction involves an Amadori rearrangement followed by a Polonovski–Boon cyclization.

Table 3: Synthesis of Monapterin and its Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| L-Xylose, Phenylhydrazine | Acetic acid | L-Xylose phenyl hydrazone | 99 | researchgate.net |

| Monapterin | Raney® Ni, H₂ | 7,8-Dihydromonapterin | 88 | researchgate.net |

| Monapterin | Pd/C, H₂ | 5,6,7,8-Tetrahydromonapterin | 75 | researchgate.net |

Lumazine and its Derivatives

Lumazine derivatives are important as fluorescent probes and as intermediates in the biosynthesis of riboflavin (B1680620). Lumazine synthase catalyzes the formation of 6,7-dimethyl-8-ribityllumazine (B135004) from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. The synthesis of lumazine analogs often targets the inhibition of this enzyme or riboflavin synthase.

Synthetic strategies for lumazine analogs can involve building the pteridine ring system from substituted pyrimidines. For example, inhibitors of lumazine synthase have been prepared starting from 4-chloro-2,6-dimethoxypyrimidine. acs.org Deprotonation at C-5, followed by acylation and reaction with hydrazine, yields a pyrazolopyrimidine core, which can be further elaborated. acs.org "Stretched-out" analogs of lumazine have been synthesized by starting with ethyl 2,4,5-triaminobenzoate, which is converted to a quinoxaline (B1680401) derivative before fusion of the pyrimidine ring. sci-hub.se

Table 4: Synthesis of Lumazine Analogs

| Starting Material | Key Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4-Chloro-2,6-dimethoxypyrimidine | LDA, Acyl chloride, Hydrazine | Pyrazolopyrimidine analogs | acs.org |

| Ethyl 2,4,5-triaminobenzoate | Glyoxal, Urea | Pyrazino[2,3-g]quinazolin-2,4-(1H,3H)dione | sci-hub.se |

| 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | Diacetyl | 6,7-Dimethyl-8-ribityllumazine | Biosynthetic |

Folic Acid and its Analogs

Folic acid and its derivatives are vital for one-carbon transfer reactions in the synthesis of nucleic acids and amino acids. Synthetic analogs of folic acid are widely used as anticancer and antimicrobial agents (antifolates).

The synthesis of folic acid analogs often involves the coupling of a pteroic acid moiety with a glutamate (B1630785) derivative. A significant challenge is achieving regiospecific substitution at the γ-carboxyl group of glutamic acid. One approach involves the use of pteroyl azide, which can be reacted with a glutamate ester in the presence of a base like tetramethylguanidine to form the desired γ-substituted folic acid derivative. google.com Another strategy for creating analogs involves modifying the pterin ring itself. For example, dihydrofolic acid analogs with a 7,8-dihydro-8-oxapterin ring system have been synthesized by reacting 2,5-diamino-4,6-dihydroxypyrimidine (B34952) with appropriately substituted α-halo ketones. nih.gov

Table 5: Synthesis of Folic Acid Analogs

| Starting Material | Key Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Pteroyl azide | L-Glutamic acid, Tetramethylguanidine | γ-Substituted folic acid | google.com |

| 2,5-Diamino-4,6-dihydroxypyrimidine | p-Carbomethoxyphenacyl bromide | 7,8-Dihydro-8-oxapterin analog | nih.gov |

| Folic acid | Ethyl pyruvate | Imidazo[2,1-b]pteridine derivative | mdpi.com |

Degradation Pathways and Chemical Reactivity of 6 Hydroxypteridine

Chemical Stability and Degradation Profiles under Varied Conditions

The stability of 6-hydroxypteridine is significantly influenced by the pH of its environment. Its degradation pathways involve distinct mechanisms under acidic and alkaline conditions, leading to a variety of breakdown products.

Under acidic conditions, particularly with dilute acid, 7-hydroxypteridine can unexpectedly isomerize to the more stable this compound. researchgate.netresearchgate.net However, this compound itself undergoes degradation in boiling solutions buffered between pH 6 and 10, breaking down into 4,5-diaminopyrimidine (B145471). researchgate.net In more severe alkaline conditions, such as with 2N sodium carbonate, pteridine (B1203161) decomposes into a basic, asphalt-like mass, which is believed to be a self-condensation product.

The degradation of various hydroxypteridines, including the 6-hydroxy isomer, has been studied under both acidic and alkaline treatments. For instance, hot dilute acid and alkali readily break down 4-hydroxypteridine into 2-aminopyrazine-3-carboxylic acid and its corresponding amide. researchgate.net In contrast, 7-hydroxypteridine yields 4,5-diaminopyrimidine when treated with alkali. researchgate.net

The stability of dihydropteridine derivatives is also pH-dependent. For example, 7,8-dihydro-6-hydroxypteridine-4-carboxylic acids are readily hydrolyzed by alkali to form 5-amino-6-carboxy-4-pyrimidinylaminoacetic acid derivatives. This ring-opening reaction is reversible upon acidification. The presence of a 4-carboxyl group appears to decrease the stability of the dihydropteridine ring system in alkaline solutions.

The degradation of this compound between pH 6 and 10 results in the formation of 4,5-diaminopyrimidine. researchgate.net Under specific conditions, this degradation product can combine with unreacted this compound to form dipteridyls. researchgate.net

In the presence of hydroxylamine (B1172632) under alkaline conditions, pteridine degradation yields the oxime of an amidine (2-amino-3-(hydroxyiminomethyl)pyrazine). This intermediate can be hydrolyzed by acid or alkali to the stable oxime of 2-amino-3-formylpyrazine.

The degradation of 7,8-dihydro-6-hydroxypteridine-4-carboxylic acids in alkali leads to the formation of 5-amino-6-carboxy-4-pyrimidinylaminoacetic acid derivatives.

| Condition | Starting Compound | Major Degradation Product(s) |

| Boiling solution (pH 6-10) | This compound | 4,5-Diaminopyrimidine |

| Dilute acid | 7-Hydroxypteridine | This compound (isomerization) |

| Alkali | 7-Hydroxypteridine | 4,5-Diaminopyrimidine |

| Hot dilute acid and alkali | 4-Hydroxypteridine | 2-Aminopyrazine-3-carboxylic acid, 2-Aminopyrazine-3-carboxamide |

| Alkali | 7,8-Dihydro-6-hydroxypteridine-4-carboxylic acids | 5-Amino-6-carboxy-4-pyrimidinylaminoacetic acid derivatives |

| Alkaline conditions with hydroxylamine | Pteridine | Oxime of 2-amino-3-formylpyrazine |

Acid- and Alkali-Induced Degradation Mechanisms

Disproportionation and Dimerization Reactions of Pteridines

Above pH 10, this compound undergoes an unusual disproportionation reaction, yielding 6,7-dihydroxypteridine and 7,8-dihydro-6-hydroxypteridine. researchgate.net Disproportionation is a redox reaction where a compound of an intermediate oxidation state converts into two different compounds, one with a higher and one with a lower oxidation state. wikipedia.orgbyjus.com

Under defined conditions, the 7,8-dihydro-6-hydroxypteridine formed can then react with unchanged this compound to produce two different dipteridyls. researchgate.net The formation of dimeric pteridines has also been observed in other contexts. researchgate.net Additionally, in the presence of ammonia, this compound can form a dipteridylamine. researchgate.net

The mechanism of these disproportionation and dimerization reactions is thought to be related to the addition of molecules like hydroxylamine across the 7,8-double bond of this compound. researchgate.net

Nucleophilic Addition Reactions at Pteridine Ring Positions

The pteridine ring is susceptible to nucleophilic addition reactions, which involve the attack of a nucleophile on an electrophilic center of the molecule. youtube.comwikipedia.org In the context of this compound, nucleophilic addition is a key aspect of its chemical reactivity, particularly in relation to covalent hydration.

A notable example of nucleophilic addition is the reaction of this compound with hydroxylamine, which adds across the C(7)=N(8) double bond. researchgate.net This reaction ultimately leads to the formation of 7-amino-6-hydroxypteridine and provides insight into the mechanisms of disproportionation and dimerization. researchgate.net

The addition of a nucleophile to a carbon-heteroatom double bond, such as the C=N bond in the pteridine ring, creates a new carbon center with two additional single bonds. wikipedia.org These reactions can be promoted by either acid or base. libretexts.org In an acid-catalyzed reaction, the acid protonates the heteroatom, making the carbon more electrophilic for the nucleophile to attack. libretexts.org

Photo-Oxidative Degradation Mechanisms of Pterin (B48896) Derivatives

Photo-oxidation, the degradation of a compound by the combined action of light and oxygen, is a significant degradation pathway for many organic molecules, including pterin derivatives. wikipedia.org This process often involves the formation of free radicals and can lead to the breaking of chemical bonds (chain scission), resulting in smaller degradation products. wikipedia.organsto.gov.au

While specific detailed studies on the photo-oxidative degradation of this compound are not prevalent in the provided results, general principles of pterin and folic acid degradation offer insights. The photo-oxidation of folic acid, a more complex pterin derivative, under UV-A radiation leads to its cleavage and oxidation, producing compounds like 6-formylpterin (B158403) and p-aminobenzoyl-l-glutamic acid. researchgate.net Further degradation of 6-formylpterin can yield pterin-6-carboxylic acid. researchgate.netresearchgate.netpharmaffiliates.com The degradation of pterin derivatives can be influenced by factors such as pH and the presence of photosensitizers. researchgate.net

The photo-oxidation of polymers, for example, often starts with the formation of free radicals on the polymer chain, which then react with oxygen in a chain reaction. wikipedia.org Similar radical-mediated processes are likely involved in the photo-degradation of pteridine structures.

Role of Covalent Hydration in Pteridine Stability and Reactivity

Covalent hydration is a crucial phenomenon in pteridine chemistry, significantly impacting the stability and reactivity of compounds like this compound. researchgate.net It involves the reversible addition of a water molecule across a carbon-nitrogen double bond. semanticscholar.org

For this compound, covalent hydration occurs across the C(7)=N(8) double bond, leading to the formation of 7,8-dihydro-6,7-dihydroxypteridine. Kinetic studies have shown that at equilibrium, the neutral molecule of this compound exists predominantly in this hydrated form, while the anion is mainly anhydrous. This reaction is catalyzed by both acids and bases and follows first-order kinetics.

Advanced Analytical and Computational Investigations of 6 Hydroxypteridine Systems

Spectroscopic Characterization Methodologies for Pteridine (B1203161) Structures

Spectroscopic techniques are foundational in the analysis of pteridine structures. They provide detailed insights into molecular composition, bonding, and environment, which are crucial for both structural confirmation and for tracking the progress of chemical reactions.

UV-Vis Spectroscopy for Structural Elucidation and Reaction Monitoring

UV-Visible (UV-Vis) absorption spectroscopy is a powerful tool for characterizing pteridines due to the conjugated nature of their heterocyclic ring system. The absorption of UV or visible light excites electrons to higher energy orbitals, resulting in a distinct spectrum that serves as a molecular fingerprint. acs.orgmsu.edu Pteridines exhibit characteristic absorption bands that are sensitive to substitutions on the ring system and the pH of the solution. For instance, pterin (B48896) compounds generally show strong absorption in the UV region, which can be used for their identification. researchgate.netresearchgate.net

| Compound | λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| Pterin | 254, 360 | Phosphate Buffer (pH 6.0) | researchgate.net |

| Biopterin (B10759762) | 254, 360 | Phosphate Buffer (pH 6.0) | researchgate.net |

| Unsaturated Ketone Pteridine Analog | 242 (π→π), ~300 (n→π) | Not Specified | msu.edu |

| Purified Pterin Compound | 268 | Not Specified | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of pteridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule. ipb.pt The chemical shifts, signal multiplicities (splitting patterns), and coupling constants offer a complete picture of the molecular connectivity. preprints.org

For complex pteridine structures, advanced 2D NMR techniques are often employed. ipb.ptconicet.gov.ar These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish connections between adjacent protons. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire carbon skeleton and assigning quaternary carbons. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining stereochemistry and the three-dimensional structure of the molecule. ipb.pt

The assignment of pteridine structures is often confirmed by comparing experimental NMR data with that of known, related compounds. ipb.ptresearchgate.net For example, the structure of novel pteridine alkaloids isolated from marine sponges has been determined through a combination of 1D and 2D NMR experiments. conicet.gov.arnih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| H-6 | ~8.8 | ~148.4 | wur.nl |

| H-7 | ~8.9 | ~153.0 | wur.nl |

| C-2 | - | ~155.9 | wur.nl |

| C-4 | - | ~164.1 | wur.nl |

| C-4a | - | ~132.5 | wur.nl |

| C-8a | - | ~151.7 | wur.nl |

Note: Chemical shifts are highly dependent on the specific compound, solvent, and substituents.

Mass Spectrometry for Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of pteridine compounds. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). msu.edu High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the molecular formula of an unknown compound. conicet.gov.ar

In addition to determining molecular weight, MS is invaluable for structural elucidation through the analysis of fragmentation patterns. acs.orgwikipedia.org When a molecular ion is formed, it can break apart into smaller, characteristic fragment ions. msu.edu Studying these fragmentation patterns, often with the aid of tandem mass spectrometry (MS/MS), helps to identify the different structural components of the molecule. conicet.gov.armdpi.com This technique is particularly useful for identifying pteridines in complex biological samples. nih.govnih.gov For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for analyzing pteridines in biological fluids and tissues. mdpi.comnih.govnih.gov The fragmentation of pteridines often involves characteristic losses, such as the elimination of HCN from the pyrazine (B50134) ring, which aids in their identification.

Fluorescence Spectroscopy and Quenching Mechanisms of Pterins

Many pteridine derivatives, especially fully oxidized pterins like 6-hydroxypteridine, are naturally fluorescent. mdpi.comresearchgate.net Fluorescence spectroscopy is an exceptionally sensitive technique that involves exciting a molecule with light at a specific wavelength and then detecting the light emitted at a longer wavelength. researchgate.net Pterins typically exhibit strong fluorescence with excitation wavelengths around 350-370 nm and broad emission bands centered at approximately 450 nm. researchgate.netmdpi.comconicet.gov.ar These fluorescent properties are utilized for the detection and quantification of pterins in various biological contexts, serving as biomarkers for certain diseases or metabolic states. mdpi.comresearchgate.net

The fluorescence of pterins can be "quenched" or diminished by various processes. edinst.com Understanding these quenching mechanisms provides insight into the molecular interactions and environment of the pterin. edinst.com Key quenching mechanisms include:

Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. edinst.comwikipedia.org

Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. edinst.comwikipedia.org

Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to an acceptor molecule. wikipedia.org

For pterins, fluorescence quenching is often pH-dependent. nih.govcdnsciencepub.com In acidic conditions, and in the presence of hydrogen bond acceptors like acetate, the fluorescence of pterin and its derivatives is significantly quenched. cdnsciencepub.comresearchgate.net This has been attributed to an efficient excited-state proton transfer (ESPT) from the pterin to the acceptor molecule, a process that provides a non-radiative pathway for the excited state to return to the ground state. cdnsciencepub.comresearchgate.net In basic conditions, this interaction is weaker, and fluorescence is retained. cdnsciencepub.comresearchgate.net

Computational Chemistry Approaches

Computational chemistry has become an essential partner to experimental studies in pteridine research. researchgate.net Theoretical methods allow for the investigation of molecular properties and reaction mechanisms at a level of detail that is often inaccessible through experiments alone. mdpi.com

Density Functional Theory (DFT) in Pteridine Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a particularly powerful and versatile tool in the study of pteridines. researchgate.net DFT calculations can accurately predict a wide range of properties, including:

Molecular Geometry: Determining the most stable three-dimensional structures and conformations of pteridine molecules. researchgate.netresearchgate.net

Electronic Properties: Calculating the distribution of electrons, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential maps, which are crucial for understanding reactivity. researchgate.netmdpi.com

Spectroscopic Data: Simulating vibrational (IR and Raman) and NMR spectra, which aids in the interpretation of experimental data. nih.govresearchgate.net The structures of novel pteridine alkaloids have been confirmed by comparing experimental ¹³C NMR data with DFT-calculated values. nih.gov

Reaction Mechanisms: Modeling reaction pathways and transition states to elucidate complex chemical transformations. mdpi.com

Time-dependent DFT (TD-DFT) is an extension of DFT used to study excited-state properties. researchgate.netmdpi.com It is particularly valuable in pteridine research for investigating photophysical processes, such as UV-Vis absorption and fluorescence. cdnsciencepub.comresearchgate.netresearchgate.net TD-DFT calculations have been instrumental in explaining the pH-related fluorescence quenching of pterins by modeling the excited-state proton transfer (ESPT) process, confirming that it is a favorable, barrierless process in acidic conditions that leads to the observed quenching. cdnsciencepub.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. cecam.orguci.eduarxiv.org It is an extension of Density Functional Theory (DFT) that applies to time-dependent phenomena, allowing for the calculation of properties such as electronic absorption spectra and transition energies. cecam.orguci.edu The core principle of TD-DFT is based on the Runge-Gross theorem, which establishes that for a given initial state, the time-dependent density of a system determines the time-dependent external potential. uci.edu In practice, TD-DFT is most commonly applied within the linear response (LR) framework to predict the excitation energies of molecules, making it a vital tool for understanding their photophysical and photochemical behavior. cecam.orguci.edu

In the study of pteridine systems, such as this compound and its parent compound pterin (2-amino-4-hydroxypteridine), TD-DFT is employed to elucidate their behavior upon photoexcitation. researchgate.netresearchgate.net For instance, TD-DFT calculations have been instrumental in investigating the pH-related fluorescence quenching mechanisms observed in pterin derivatives. researchgate.netresearchgate.net These studies use TD-DFT to calculate the properties of the ground state (S₀) and the first excited state (S₁), providing insights into how the electronic structure changes upon absorbing light. researchgate.net

Researchers have successfully used TD-DFT in conjunction with DFT to explore the excited-state properties of pterin derivatives in different environments. researchgate.netresearchgate.net The calculations can predict absorption and emission spectra, which can then be compared with experimental results to validate the computational model. researchgate.net By analyzing the molecular orbitals and electronic transitions calculated by TD-DFT, scientists can understand the nature of the excited states (e.g., n→π* or π→π* transitions) and how they are influenced by factors like solvent and substituents. researchgate.net For example, TD-DFT studies on 2-amino-4-hydroxypteridine have shown that in the presence of hydrogen acceptors like acetate, the molecule exhibits strong fluorescence quenching in acidic conditions, a phenomenon that can be explained by analyzing the excited-state potential energy surfaces. researchgate.netresearchgate.net

Modeling Excited-State Proton Transfer (ESPT) Mechanisms

Excited-State Proton Transfer (ESPT) is a photochemical reaction where a proton is transferred from one part of a molecule to another or to a solvent molecule after electronic excitation. mdpi.com This process is often responsible for the dual emission or large Stokes-shifted fluorescence observed in many heterocyclic molecules. mdpi.com In pteridine derivatives, ESPT is a critical mechanism that governs their fluorescence properties, particularly the phenomenon of fluorescence quenching. researchgate.netresearchgate.net

Computational modeling, primarily using TD-DFT, has been essential in understanding the intricate mechanisms of ESPT in systems like this compound. researchgate.netresearchgate.net These models demonstrate that upon photoexcitation, the acidity or basicity of certain atoms in the molecule can change dramatically, facilitating proton transfer. mdpi.com For pterin and its derivatives, studies have shown a favorable ESPT process in acidic conditions, which leads to the observed fluorescence quenching. researchgate.netresearchgate.net In contrast, in basic environments, the ESPT process is hindered due to less favorable hydrogen-bonding interactions, and fluorescence is retained. researchgate.netresearchgate.net

A key finding from these modeling studies is that substituents on the pteridine ring, specifically at the 6-position, can significantly influence the ESPT pathway. The electronic nature of the substituent dictates which nitrogen atom in the pteridine ring acts as the primary proton acceptor in the excited state. researchgate.netresearchgate.net

Electron-donating groups (e.g., dihydroxypropyl in biopterin) activate the N1 site, making it the preferred site for ESPT. researchgate.net

Electron-withdrawing groups activate the N5 site, directing the ESPT process to this location. researchgate.netresearchgate.net

This site specificity arises because the substituents alter the location of acidic centers upon excitation, which in turn affects the hydrogen-bonding patterns and the energy barriers for proton transfer. researchgate.netresearchgate.net

| Substituent Type at C6-Position | Effect on Electronic Structure | Preferred ESPT Site | Reference |

|---|---|---|---|

| Electron-Donating Group (e.g., -CH(OH)CH(OH)CH₃) | Activates the N1 site | N1 | researchgate.net |

| Electron-Withdrawing Group (e.g., -CHO) | Activates the N5 site | N5 | researchgate.netresearchgate.net |

Molecular Docking Studies of Pteridine-Target Interactions (Pre-clinical)

Molecular docking is a computational technique used in drug design to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.govinnovareacademics.in This method is crucial in preclinical research for identifying and optimizing potential drug candidates by simulating the interaction at the active site of a biological target. nih.govjapsonline.com For pteridine derivatives, molecular docking studies have been employed to explore their potential as inhibitors of various enzymes. japsonline.comijfmr.comijfmr.com

The general workflow for these studies involves preparing the 3D structures of both the pteridine ligands and the target protein, which is often obtained from the Protein Data Bank (PDB). innovareacademics.injapsonline.com Docking algorithms then systematically search for the best binding poses of the ligand within the receptor's active site, scoring and ranking them based on binding energy or other scoring functions. innovareacademics.inijfmr.com

One significant target for pteridine-like molecules is Pteridine Reductase 1 (PTR1), an enzyme found in Leishmania parasites that is essential for their survival. japsonline.com Docking studies of designed benzimidazole (B57391) derivatives, which are structurally related to pteridines, against the active site of Leishmania major PTR1 have provided valuable insights into the structural requirements for inhibition. japsonline.com These studies have shown that substituents on the benzimidazole ring, analogous to the 6-position of a pteridine, are favorable for binding. japsonline.com The docking results help to rationalize the structure-activity relationships and guide the synthesis of more potent inhibitors. nih.govjapsonline.com

| Compound Scaffold | Biological Target | Organism | Key Findings from Docking | Reference |

|---|---|---|---|---|

| 2-substituted-5-[(6-substituted-1H-benzimidazol-2yl)methyl]azole | Pteridine Reductase 1 (PTR1) | Leishmania major | Substituents at the 6-position of the benzimidazole ring were favorable for interaction with the active site. Docking scores were comparable to the natural ligand. | japsonline.com |

| 6-Hydroxyquinolinone Derivatives | DNA Gyrase B / N-myristoyltransferase | Staphylococcus aureus / Candida albicans | Predicted binding affinities and orientations at the active sites, helping to explain antimicrobial activity. | nih.gov |

| Novel Pteridine Derivatives | Not specified (Antioxidant studies) | Not applicable | Docking studies were used to support and explain the observed antioxidant capabilities of the synthesized compounds. | ijfmr.comijfmr.com |

Broader Research Applications and Biotechnological Potential of 6 Hydroxypteridine

Utilization in Biochemical Research Methodologies

The specific chemical properties of 6-hydroxypteridine make it a valuable tool in biochemical and enzymatic studies.

This compound and its related structures serve as substrates for various enzymes, which is crucial for studying enzyme kinetics and reaction mechanisms. One of the most notable enzymes that interacts with hydroxypteridines is xanthine (B1682287) oxidase. Both mammalian liver xanthine oxidase and the microbial enzyme from Arthrobacter M-4 have demonstrated broad substrate specificity towards pteridines. nih.govresearchgate.net

Research has shown that rat liver xanthine oxidase can oxidize various hydroxypteridines. nih.gov For instance, 4-hydroxypteridine and its isomers are oxidized to 2,4,7-trihydroxypteridine. nih.gov The enzyme also efficiently oxidizes derivatives like 2-aminopteridine to 2-amino-4,7-dihydroxypteridine (isoxanthopterin). nih.gov The study of such reactions allows researchers to characterize the enzyme's active site and understand its function. For example, the oxidation of 6-aryl-4(3H)-pteridinones by bacterial xanthine oxidase suggests the presence of a hydrophobic pocket near the enzyme's active site. researchgate.net

In kinetic studies, pteridine (B1203161) derivatives can act as modulators of enzyme activity. The binding of one substrate molecule, such as 6-formylpterin (B158403), to one active site of the dimeric xanthine oxidase can influence the turnover rate of another substrate at the adjacent active site. nih.gov This allosteric regulation is a key area of enzyme kinetics research. The ability of this compound derivatives to be enzymatically reduced to their dihydro forms, such as 7,8-dihydropteridines, is also fundamental to studying the mechanisms of pteridine reductases. nih.gov These enzymes are critical in various biological signaling pathways. nih.gov

Table 1: this compound and Related Compounds in Enzyme Assays

| Compound | Enzyme | Role/Observation | Reference |

|---|---|---|---|

| 4-Hydroxypteridine | Xanthine Oxidase (rat liver) | Substrate; oxidized to 2,4,7-trihydroxypteridine | nih.gov |

| 6-Aryl-4(3H)-pteridinone | Xanthine Oxidase (Arthrobacter M-4) | Substrate; oxidation suggests a hydrophobic pocket in the active site | researchgate.net |

| 6-Formylpterin | Xanthine Oxidase | Substrate/Modulator; binding affects the turnover rate at the adjacent active site | nih.gov |

| Dihydrobiopterin | Pteridine Reductase (PruA) | Substrate; demonstrates high catalytic efficiency | nih.gov |

Biotechnological Applications and Innovations

The unique characteristics of the this compound scaffold are being harnessed for new biotechnological tools and research avenues.

Pteridine molecules, including those with a 6-hydroxy substitution, often exhibit intrinsic fluorescence. ontosight.ai This property is highly valuable for the development of fluorescent probes for biochemical and cellular research. ontosight.ainih.gov Fluorescent nucleoside analogs incorporating pteridine structures can be integrated into DNA and RNA strands. nih.govcancer.gov These probes allow for the direct measurement of fluorescence properties to monitor subtle, real-time changes in nucleic acid structure as they interact with other molecules like proteins. nih.gov The development of such probes does not require extensive optimization of glycosylation reactions, as a building block strategy using a clickable, enzyme-responsive sugar unit can be employed.

In environmental microbiology, there is a growing need for tools to study the vast diversity and complex chemical interactions within microbial communities. nih.gov Pterins are widely conserved biomolecules in bacteria, playing roles as cofactors, pigments, and redox mediators. nih.govresearchgate.net They are involved in essential metabolic processes, including the function of molybdoenzymes like nitrate (B79036) reductase, which are critical in global nutrient cycles. researchgate.net

The study of pteridine metabolism in microbes offers potential applications in understanding ecosystem functions. For example, pterin-dependent signaling pathways have been found to control biofilm formation in the plant pathogen Agrobacterium tumefaciens. nih.gov Research into the enzymatic properties and substrate preferences of pteridine reductases in various bacteria can provide insights into these signaling pathways. nih.gov Furthermore, native metabolomics has identified pteridines as natural ligands for proteins like CutA, suggesting they may modulate metal homeostasis and redox balance in bacteria such as E. coli and Synechococcus elongatus. biorxiv.org Investigating the production and exchange of pteridines could become a novel way to probe microbial interactions and their role in biogeochemical processes.

Diagnostic Probe Development (excluding clinical applications)

Research on Modulators of Biochemical Pathways

Derivatives of this compound are instrumental in researching the modulation of critical biochemical pathways, most notably folate metabolism.

The pteridine ring is the core chemical scaffold of folates (Vitamin B9). nih.govmdpi.com Folates are essential cofactors that carry one-carbon units for the biosynthesis of nucleotides (purines and thymidylate) and amino acids. annualreviews.orgsigmaaldrich.com The basic folate structure consists of a 2-amino-4-hydroxypteridine ring linked to a p-aminobenzoyl moiety and one or more glutamate (B1630785) residues. nih.govmdpi.com

Because of this structural relationship, this compound and its derivatives serve as important models for understanding folate metabolism. ontosight.ai Research into pteridine derivatives helps elucidate the complex enzymatic reactions within the folate cycle. ontosight.ai For instance, the enzymatic cleavage of folate cofactors, which can be unstable, can yield pterin (B48896) and p-aminobenzoylglutamate moieties. nih.gov The oxidative cleavage of tetrahydrofolate can result in products like 6-formyltetrahydropterin. nih.gov

Furthermore, studies have shown that certain metabolic side-activities can impact the folate pool. For example, the enzyme ketopantoate hydroxymethyltransferase (PanB) has been shown to have a side-activity that cleaves 5,10-methylenetetrahydrofolate, leading to the accumulation of 6-hydroxymethylpterin. nih.gov This finding highlights a direct link between a non-folate pathway enzyme and the generation of a pterin cleavage product, providing evidence for enzymatic damage to folates and subsequent cellular repair mechanisms. nih.gov Understanding the metabolism of various pteridines, including how they are processed and excreted, can offer insights into how folate pathways become dysregulated. researchgate.net

Compound Reference Table

Exploration in Drug Discovery Lead Molecules (Pre-clinical Focus)

The pteridine scaffold, a key structural feature of this compound, is recognized as a "privileged" structure in medicinal chemistry. This is due to its prevalence in essential biological molecules like biopterin (B10759762) and folic acid, making it an attractive starting point for the design of new therapeutic agents. Consequently, this compound and its derivatives have been the focus of significant pre-clinical research to explore their potential as lead molecules for drug discovery, particularly in the development of enzyme inhibitors.

The primary approach in this field involves the chemical modification of the this compound core. Medicinal chemists synthesize a variety of analogs by introducing different functional groups at various positions on the pteridine ring. These structural changes are intended to enhance the molecule's ability to bind to specific biological targets, such as enzymes, with high affinity and selectivity. The ultimate goal is to create compounds that can modulate the activity of these targets and thereby interfere with disease processes.

A major area of pre-clinical investigation for this compound derivatives has been in oncology. The structural similarity of the pteridine ring to folic acid, a vital nutrient for cell division, provides a strategic advantage. By acting as mimics or antagonists of folate-dependent enzymes, these compounds can disrupt the synthesis of DNA and other essential components in rapidly proliferating cancer cells. For example, some pteridine analogs have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, leading to reduced tumor growth in pre-clinical models.

Another significant focus of research is the development of this compound-based molecules as protein kinase inhibitors. openaccessjournals.com Protein kinases are crucial enzymes that regulate a wide array of cellular signaling pathways. When these pathways become dysregulated, they can contribute to the development of various diseases, including cancer and inflammatory conditions. openaccessjournals.com Pre-clinical studies have demonstrated that certain derivatives of this compound can effectively and selectively inhibit specific protein kinases, suggesting their potential as targeted therapies. openaccessjournals.com

Furthermore, the neuroprotective properties of this compound derivatives are an emerging area of interest. Research has explored their capacity to inhibit enzymes implicated in the pathology of neurodegenerative diseases. For instance, studies have investigated their potential to block enzymes like monoamine oxidase, which is involved in oxidative stress and neuronal damage.

The following table provides a summary of pre-clinical research findings for various classes of this compound derivatives, detailing their enzymatic targets and potential therapeutic applications.

| Derivative Class | Target Enzyme/Protein | Therapeutic Area | Key Pre-clinical Findings |

| Substituted Pteridines | Dihydrofolate Reductase (DHFR) | Oncology | Inhibition of cancer cell proliferation in vitro by interfering with folate metabolism. |

| Pteridinyl-aryl Ureas | Protein Kinases | Oncology, Inflammation | Selective inhibition of specific kinases in cell signaling pathways, resulting in anti-proliferative and anti-inflammatory effects in cell-based assays. openaccessjournals.com |

| Fused Pteridine Systems | Monoamine Oxidase (MAO) | Neurodegenerative Diseases | Demonstrated potential neuroprotective effects through the inhibition of enzymes associated with oxidative stress in neuronal models. |

It is crucial to emphasize that the research on this compound derivatives is currently in the pre-clinical phase. This involves laboratory-based in vitro experiments on isolated enzymes and cell cultures, as well as in vivo studies in animal models, to establish proof-of-concept and to delineate the structure-activity relationships of these novel compounds. The insights gained from this foundational research are vital for identifying promising lead candidates that could be advanced into clinical development.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 6-Hydroxypteridine, and how can purity be validated?

- Methodology : Synthesis typically involves cyclization reactions of precursor molecules (e.g., pyrazine derivatives) under controlled pH and temperature. Post-synthesis, purification via recrystallization or HPLC is critical. Purity validation requires analytical techniques such as NMR (for structural confirmation), mass spectrometry (for molecular weight verification), and HPLC (for quantifying impurities ≤1%) .

- Key Considerations : Ensure reproducibility by documenting reaction conditions (solvent, catalyst, stoichiometry) and referencing established protocols for analogous pteridine derivatives .

Q. How can the aqueous solubility of this compound be experimentally determined, and what factors influence variability?

- Methodology : Use the shake-flask method with UV-Vis spectroscopy for quantification. Prepare saturated solutions in buffered media (pH 1–12) and measure absorbance at λmax (~260 nm). Solubility data from prior studies (logS = -2.714 at 25°C) can serve as benchmarks .

- Variables : Temperature, ionic strength, and pH significantly affect solubility. For instance, protonation of the hydroxyl group at low pH may enhance solubility .

Q. What stability-indicating assays are recommended for assessing this compound under storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) with periodic sampling. Analyze degradation products via LC-MS and quantify parent compound loss using calibrated HPLC. Thermal stability can be preliminarily assessed via TGA/DSC .

- Critical Parameters : Monitor oxidation (via peroxide testing) and photodegradation (by exposing samples to UV light) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound across studies be reconciled?

- Analysis Framework :

Compare experimental conditions (e.g., purity of starting material, equilibration time).

Validate methods using reference compounds (e.g., 6-Methoxypteridine, logS = -1.139) to calibrate instrumentation .

Statistically assess inter-laboratory variability via ANOVA or Bland-Altman plots .

- Case Study : Discrepancies in reported logS values (-2.714 vs. -2.5) may arise from differences in buffer composition or incomplete saturation .

Q. What computational strategies are effective in predicting the structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

- Perform DFT calculations to map electron density and identify reactive sites (e.g., hydroxyl group as a hydrogen bond donor).

- Use molecular dynamics (MD) simulations to study solvation effects and binding affinities with biological targets (e.g., enzymes in folate metabolism) .

Q. How can degradation pathways of this compound be elucidated under oxidative stress?

- Experimental Design :

Expose the compound to H2O2/Fe<sup>2+</sup> (Fenton’s reagent) and analyze products via LC-HRMS.

Identify radical intermediates using ESR spectroscopy.

- Data Interpretation : Compare fragmentation patterns with known pteridine oxidation products (e.g., formation of 6-ketopteridine) .

Methodological Best Practices

- Data Reporting : Adhere to IUPAC guidelines for reporting solubility and stability data. Include raw datasets (e.g., absorbance values, chromatograms) in supplementary materials to enable replication .

- Conflict Resolution : For contradictory results, conduct meta-analyses using tools like RevMan or Python’s SciPy to quantify bias and heterogeneity .

- Ethical Compliance : Cite primary literature and avoid over-reliance on non-peer-reviewed sources (e.g., commercial databases excluded per user guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten